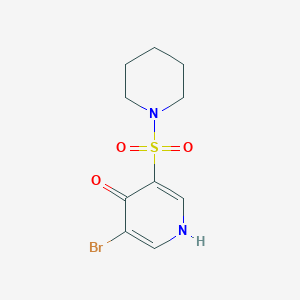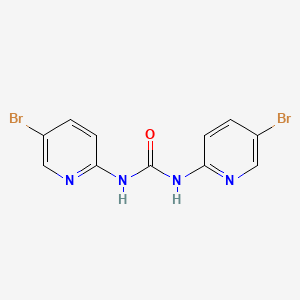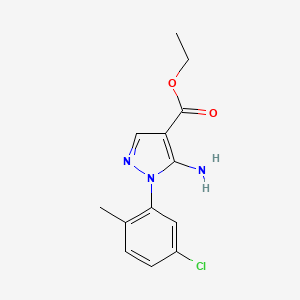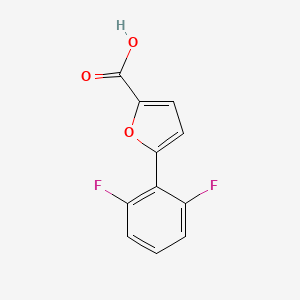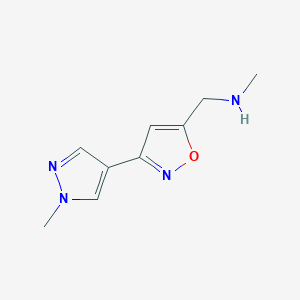![molecular formula C10H10O2S B11813744 Benzo[b]thiophene, 4,5-dimethoxy- CAS No. 103204-79-1](/img/structure/B11813744.png)
Benzo[b]thiophene, 4,5-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethoxybenzo[b]thiophene is an organic compound belonging to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by the presence of two methoxy groups (-OCH3) attached to the benzene ring at the 4 and 5 positions. The molecular formula of 4,5-Dimethoxybenzo[b]thiophene is C10H10O2S, and it has a molecular weight of 194.25 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxybenzo[b]thiophene can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Paal-Knorr synthesis is a well-known method for preparing thiophene derivatives, including benzothiophenes . This reaction typically involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide (P4S10).
Industrial Production Methods: Industrial production of 4,5-Dimethoxybenzo[b]thiophene may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Dimethoxybenzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Electrophilic substitution reactions may use reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
4,5-Dimethoxybenzo[b]thiophene has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological systems and can be a precursor for biologically active molecules.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 4,5-Dimethoxybenzo[b]thiophene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved can vary based on the specific context of its use .
Comparación Con Compuestos Similares
5,6-Dimethoxybenzo[b]thiophene: Another benzothiophene derivative with methoxy groups at different positions.
Benzo[b]thiophene: The parent compound without methoxy substitutions.
Thiophene: A simpler heterocyclic compound with a five-membered ring containing sulfur.
Uniqueness: 4,5-Dimethoxybenzo[b]thiophene is unique due to the specific positioning of its methoxy groups, which can influence its chemical reactivity and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of more complex molecules and materials .
Propiedades
Número CAS |
103204-79-1 |
|---|---|
Fórmula molecular |
C10H10O2S |
Peso molecular |
194.25 g/mol |
Nombre IUPAC |
4,5-dimethoxy-1-benzothiophene |
InChI |
InChI=1S/C10H10O2S/c1-11-8-3-4-9-7(5-6-13-9)10(8)12-2/h3-6H,1-2H3 |
Clave InChI |
ZCHGXTDHLWAFGN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)SC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Fluorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11813668.png)
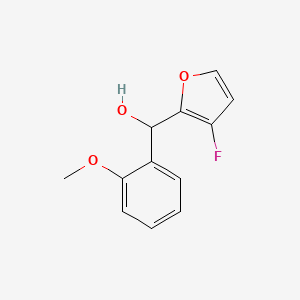

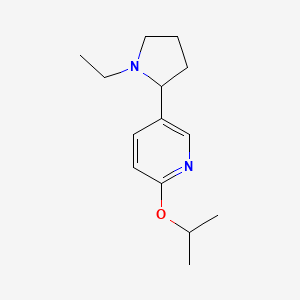
![N,N-Dimethylbenzo[b]thiophen-3-amine](/img/structure/B11813695.png)

